beta-Methylcholine Iodide

Description

The exact mass of the compound Methylcholine iodide is 245.02766 g/mol and the complexity rating of the compound is 65.4. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

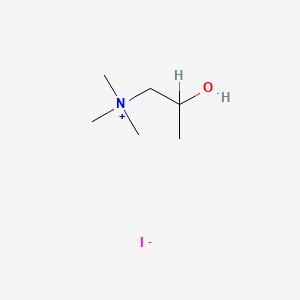

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-hydroxypropyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO.HI/c1-6(8)5-7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOILINVEQJRMPF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[N+](C)(C)C)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437571 | |

| Record name | beta-Methylcholine Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26112-50-5, 60154-19-0 | |

| Record name | Methylcholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026112505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Methylcholine Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLCHOLINE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M1DJ0YV4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of beta-Methylcholine Iodide

This guide provides a comprehensive overview of the synthesis and characterization of beta-Methylcholine Iodide, a quaternary ammonium salt and an analog of the neurotransmitter acetylcholine. The methodologies detailed herein are grounded in established chemical principles and are designed to be self-validating, ensuring scientific rigor and reproducibility. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development who require a practical, in-depth understanding of this compound.

Introduction: The Scientific Context of this compound

This compound, systematically named (2-hydroxypropyl)trimethylammonium iodide, is a valuable molecule in cholinergic research.[1] As a structural analog of acetylcholine, it serves as a crucial tool for investigating the mechanisms of acetylcholine synthesis, storage, and release at the synaptic level.[2] Understanding the synthesis and confirming the structural integrity of such analogs is paramount to the validity of pharmacological and physiological studies.

This guide eschews a simple recitation of steps, instead focusing on the underlying principles that govern the synthetic strategy and the logic behind the characterization workflow. We will proceed through a logical, two-stage synthesis followed by a multi-technique analytical confirmation, providing the "why" behind each experimental choice.

Chemical Synthesis: A Two-Stage Approach

The synthesis of this compound is most efficiently achieved through a two-step process: first, the synthesis of the tertiary amine precursor, 1-(dimethylamino)-2-propanol, followed by its quaternization using methyl iodide in a classic SN2 reaction.

Stage 1: Synthesis of the Precursor, 1-(Dimethylamino)-2-propanol

The foundational step is the creation of the tertiary amine backbone. This is accomplished via the nucleophilic ring-opening of propylene oxide by dimethylamine.

-

Causality of Reagent Choice: Propylene oxide provides the three-carbon "beta-methyl" backbone with a hydroxyl group. Dimethylamine is the nucleophile that installs the necessary tertiary amine precursor in a single, efficient step.[3]

Experimental Protocol: Synthesis of 1-(Dimethylamino)-2-propanol

-

Reactor Setup: A pressure-rated glass reactor or a stainless-steel autoclave is charged with a solution of dimethylamine (2.0 equivalents) in a suitable solvent such as methanol or ethanol. The reactor is sealed and cooled to 0-5 °C in an ice-water bath.

-

Reagent Addition: Propylene oxide (1.0 equivalent) is added to the reactor slowly via a syringe or addition funnel. Rationale: The slow addition and cooling are critical to control the exothermic reaction and prevent unwanted side reactions or a dangerous pressure buildup.

-

Reaction: The mixture is allowed to warm to room temperature and then heated to 50-60 °C for 4-6 hours. The reaction progress can be monitored by Gas Chromatography (GC) by observing the consumption of propylene oxide.

-

Work-up and Purification: Upon completion, the reactor is cooled, and the solvent and excess dimethylamine are removed under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield 1-(dimethylamino)-2-propanol as a clear, colorless liquid.

Stage 2: Quaternization via the Menshutkin Reaction

The second stage involves the quaternization of the synthesized tertiary amine with methyl iodide. This is a classic Menshutkin reaction , a bimolecular nucleophilic substitution (SN2) where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic methyl group of methyl iodide.[4]

-

Causality of Reagent and Solvent Choice: Methyl iodide is an excellent alkylating agent because iodine is a large, polarizable, and superb leaving group, which facilitates the SN2 attack.[4] The reaction is typically performed in a polar aprotic solvent, such as acetonitrile or acetone.[5] This choice of solvent is crucial as it can solvate and stabilize the charged transition state and the final quaternary ammonium salt product, thereby accelerating the reaction rate.[6]

Experimental Protocol: Synthesis of this compound

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified 1-(dimethylamino)-2-propanol (1.0 equivalent) in anhydrous acetone.

-

Alkylation: Add methyl iodide (1.1 to 1.2 equivalents) dropwise to the stirred solution at room temperature. Rationale: A slight excess of the alkylating agent ensures the complete conversion of the tertiary amine.

-

Reaction and Precipitation: Stir the reaction mixture at room temperature. The product, this compound, is an ionic salt and is typically insoluble in acetone. A white precipitate will begin to form, often within 30-60 minutes. The reaction can be allowed to proceed for 12-24 hours to ensure completion. Gentle heating to reflux can be applied to expedite the reaction if necessary.[7]

-

Isolation and Purification: The solid product is isolated by vacuum filtration. The collected white powder is washed with cold, anhydrous acetone to remove any unreacted starting materials. The product is then dried under vacuum to yield pure this compound. Recrystallization from a solvent system like ethanol/ethyl acetate can be performed for higher purity if required.

Synthesis Workflow Diagram

Caption: The two-stage synthesis of this compound.

Characterization and Quality Control

A rigorous characterization of the final product is essential to confirm its identity, purity, and structural integrity. A multi-pronged analytical approach provides a self-validating system, where data from each technique corroborates the others.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source(s) |

| IUPAC Name | (2-hydroxypropyl)trimethylammonium iodide | [1] |

| CAS Number | 26112-50-5 | [1] |

| Molecular Formula | C₆H₁₆INO | [1] |

| Molecular Weight | 245.10 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | ~160 °C | |

| Hygroscopicity | Quaternary ammonium salts are often hygroscopic and should be stored in a desiccator. | [8] |

Spectroscopic Characterization

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound in D₂O, the following signals are expected:

-

A singlet integrating to 9 protons for the three equivalent methyl groups on the quaternary nitrogen (-N⁺(CH₃)₃).

-

A doublet for the methyl group on the propyl chain (-CH(OH)CH₃).

-

A multiplet for the methine proton adjacent to the hydroxyl group (-CH(OH)).

-

Two distinct multiplets for the two diastereotopic protons of the methylene group adjacent to the nitrogen (-CH₂-N⁺).

-

The hydroxyl proton (-OH) is typically not observed in D₂O due to rapid exchange with the solvent.

-

-

¹³C NMR (Carbon NMR): This technique identifies all unique carbon atoms in the molecule. The expected signals for this compound are:

-

A signal for the three equivalent methyl carbons of the trimethylammonium group.

-

A signal for the methyl carbon on the propyl chain.

-

A signal for the methylene carbon.

-

A signal for the methine carbon bearing the hydroxyl group.

-

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Key Expected Absorptions:

-

O-H Stretch: A broad, strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

-

C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region due to the stretching of sp³ C-H bonds in the methyl and methylene groups.

-

C-O Stretch: A distinct, strong band in the 1000-1200 cm⁻¹ region corresponding to the stretching of the C-O bond of the secondary alcohol.

-

C-I Stretch: While outside the typical mid-IR range, the presence of the iodide counter-ion is confirmed by other methods. The primary focus of IR is to confirm the structure of the organic cation.[9]

-

Mass spectrometry is used to confirm the molecular weight of the cation. Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum will show a prominent peak for the cation [C₆H₁₆NO]⁺ at an m/z (mass-to-charge ratio) corresponding to its molecular weight (118.12 Da).

Characterization Workflow Diagram

Caption: A multi-technique workflow for product characterization.

Conclusion and Best Practices

This guide has detailed a robust and scientifically-grounded pathway for the synthesis and characterization of this compound. The presented protocols are designed not just for execution but for understanding, emphasizing the chemical principles that ensure a successful outcome. By following this two-stage synthesis and employing a comprehensive, multi-technique characterization strategy, researchers can produce and validate high-purity this compound for their scientific investigations.

Key Best Practices:

-

Safety: Always handle reagents like propylene oxide and methyl iodide in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

-

Anhydrous Conditions: For the Menshutkin reaction, using anhydrous solvents is recommended to prevent potential side reactions.

-

Storage: The final product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and protected from light and moisture.

References

- 1. Methylcholine iodide | C6H16INO | CID 10263892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Buy (S)-(+)-1-Dimethylamino-2-propanol | 53636-17-2 [smolecule.com]

- 4. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 5. Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. benchchem.com [benchchem.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

beta-Methylcholine Iodide mechanism of action research

An In-depth Technical Guide to the Mechanism of Action of Beta-Methylcholine Iodide

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the molecular and cellular mechanisms underpinning the action of this compound, a key parasympathomimetic agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes established pharmacological principles with practical experimental frameworks to facilitate a deeper understanding and further investigation of cholinergic signaling.

Introduction: The Pharmacological Profile of Beta-Methylcholine

Beta-methylcholine, available as various salts including the iodide form, is a synthetic choline ester structurally related to the endogenous neurotransmitter acetylcholine (ACh).[1][2] Its defining characteristic is the addition of a methyl group on the beta-carbon of the choline backbone. This seemingly minor structural modification confers a critical pharmacological property: increased resistance to hydrolysis by acetylcholinesterase (AChE), the enzyme that rapidly degrades acetylcholine in the synaptic cleft.[3] This enhanced stability prolongs its duration of action, making it a valuable tool for both clinical diagnostics and pharmacological research.

Functionally, beta-methylcholine is a direct-acting cholinergic agonist with pronounced selectivity for muscarinic acetylcholine receptors (mAChRs) over nicotinic acetylcholine receptors (nAChRs).[4][5] While it can activate all five subtypes of muscarinic receptors (M1-M5), its effects are most prominently associated with the activation of M2 and M3 receptors, which are widely distributed in the heart, smooth muscle, and glands.[6][7][8] Its primary clinical application is in the "methacholine challenge test," a diagnostic procedure to assess airway hyperresponsiveness in patients with suspected asthma, an effect mediated directly through M3 receptor agonism on bronchial smooth muscle.[3][9]

Core Mechanism: Selective Muscarinic Receptor Activation and Downstream Signaling

The mechanism of action of beta-methylcholine is fundamentally rooted in its ability to mimic acetylcholine at muscarinic G-protein coupled receptors (GPCRs). Unlike nicotinic receptors, which are ligand-gated ion channels mediating fast synaptic transmission, muscarinic receptors trigger slower, more modulatory responses through intracellular second messenger cascades.[5][10]

The five muscarinic receptor subtypes are broadly classified into two families based on their G-protein coupling:

-

M1, M3, and M5 Receptors (Gq/11-coupled): Activation of these receptors by beta-methylcholine stimulates the Gαq subunit, which in turn activates the enzyme phospholipase C (PLC).[11] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3] Concurrently, DAG activates protein kinase C (PKC). The combined elevation of intracellular Ca2+ and activation of PKC leads to a cascade of phosphorylation events that culminate in various cellular responses, most notably the contraction of smooth muscle and secretion from glands.[12]

-

M2 and M4 Receptors (Gi/o-coupled): Beta-methylcholine's binding to M2 and M4 receptors activates the inhibitory Gαi subunit.[11] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[11] The βγ subunits of the activated G-protein can also directly modulate ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to membrane hyperpolarization and an inhibitory cellular response, particularly evident in cardiac tissue (slowing of heart rate).[11]

Methodologies for Mechanistic Elucidation

A rigorous investigation into the mechanism of action of this compound requires a multi-faceted approach, combining receptor binding studies with functional and second messenger assays.

Receptor Binding Assays: Quantifying Affinity and Selectivity

The primary objective is to determine the binding affinity (Ki) of beta-methylcholine for each of the five human muscarinic receptor subtypes. This is typically achieved through competitive radioligand binding assays.

Protocol: Competitive Muscarinic Receptor Binding Assay

-

Preparation of Membranes: Culture cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells expressing hM1, hM2, hM3, hM4, or hM5). Harvest the cells and prepare crude membrane fractions through homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a constant concentration of a high-affinity muscarinic antagonist radioligand (e.g., [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB)), and varying concentrations of unlabeled this compound (the "competitor").

-

Incubation: Incubate the plates at room temperature for a sufficient period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of beta-methylcholine. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of beta-methylcholine that inhibits 50% of the specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Measuring Cellular and Tissue Responses

Functional assays are critical to determine the potency (EC50) and efficacy of beta-methylcholine as an agonist at each receptor subtype.

Protocol: In Vitro Calcium Mobilization Assay (for M1, M3, M5)

-

Cell Preparation: Plate cells expressing the Gq-coupled receptor of interest (e.g., hM3) in a black, clear-bottom 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular Ca2+.

-

Compound Addition: Utilize a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Inject varying concentrations of this compound into the wells.

-

Signal Detection: Immediately following injection, continuously record the fluorescence intensity over time (typically 2-3 minutes) to capture the transient increase in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of beta-methylcholine and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Protocol: Isolated Organ Bath Assay for Smooth Muscle Contraction

This ex vivo technique provides a physiologically relevant measure of the compound's contractile effect.

-

Tissue Dissection: Humanely euthanize a laboratory animal (e.g., guinea pig) and dissect a section of smooth muscle tissue, such as the trachea or ileum.

-

Mounting: Mount the tissue strip in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Transducer Connection: Attach one end of the tissue to a fixed point and the other to an isometric force transducer, which measures changes in muscle tension. Apply a small amount of resting tension.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

-

Cumulative Concentration-Response Curve: Add this compound to the bath in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has plateaued.

-

Data Recording and Analysis: Record the contractile force at each concentration. Normalize the data to the maximum response and plot the percentage of maximum contraction against the log concentration of beta-methylcholine to determine the EC50 and Emax (maximum effect).

Summary of Pharmacological Data

The following table summarizes representative pharmacological data for beta-methylcholine (methacholine) at human muscarinic receptors. Note that absolute values can vary between studies and experimental conditions.

| Receptor Subtype | G-Protein Coupling | Typical Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Primary Physiological Response |

| M1 | Gq/11 | 150 - 300 | 100 - 250 | CNS excitation, memory enhancement |

| M2 | Gi/o | 100 - 200 | 50 - 150 | Bradycardia, inhibition of ACh release |

| M3 | Gq/11 | 80 - 180 | 30 - 100 | Smooth muscle contraction, gland secretion |

| M4 | Gi/o | 200 - 400 | 150 - 350 | Inhibition of neurotransmitter release |

| M5 | Gq/11 | 180 - 350 | 120 - 300 | Vasodilation (CNS) |

Data are illustrative and compiled from various pharmacological sources.

The data consistently show that beta-methylcholine is a non-selective muscarinic agonist, though it often displays slightly higher potency at the M2 and M3 receptor subtypes, which aligns with its prominent cardiovascular and smooth muscle effects.

Conclusion and Future Perspectives

This compound acts as a potent, non-selective agonist at muscarinic acetylcholine receptors. Its mechanism involves the activation of distinct G-protein-coupled signaling cascades: the Gq/11-PLC-IP3/DAG pathway for M1, M3, and M5 receptors, and the Gi/o-adenylyl cyclase inhibition pathway for M2 and M4 receptors. This dual action translates into a wide range of physiological effects, from the clinically utilized bronchoconstriction to cardiovascular and secretory responses.

The experimental protocols detailed herein provide a robust framework for the continued investigation of beta-methylcholine and novel cholinergic agents. Future research may focus on developing subtype-selective muscarinic agonists that can harness the therapeutic potential of activating specific receptors (e.g., M1 for cognitive disorders) while avoiding the side effects associated with broad-spectrum muscarinic activation.

References

- 1. Methacholine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. What is the mechanism of Methacholine Chloride? [synapse.patsnap.com]

- 4. Activation of muscle nicotinic acetylcholine receptor channels by nicotinic and muscarinic agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Methacholine | C8H18NO2+ | CID 1993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. quora.com [quora.com]

- 11. New advances in pharmacological approaches to the cholinergic system: an overview on muscarinic receptor ligands and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

A Senior Application Scientist's Guide to Characterizing Beta-Methylcholine Iodide: From Benchtop to Preclinical Models

An In-Depth Technical Guide to Preliminary In Vitro and In Vivo Studies of Beta-Methylcholine Iodide

Audience: Researchers, scientists, and drug development professionals.

This technical guide offers a comprehensive framework for the preliminary investigation of this compound, a significant muscarinic acetylcholine receptor agonist. We will delve into the critical in vitro and in vivo studies necessary to build a robust pharmacological profile, moving beyond mere procedural steps to explore the scientific rationale behind each experimental design. This approach ensures the generation of high-fidelity, translatable data crucial for advancing drug development programs.

Introduction: The Pharmacological Significance of Beta-Methylcholine

Beta-methylcholine is a parasympathomimetic choline ester that selectively activates muscarinic acetylcholine receptors (mAChRs). Its chemical structure, which includes a methyl group at the beta position of the choline backbone, confers a notable resistance to hydrolysis by both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This enzymatic stability results in a more prolonged duration of action compared to the endogenous neurotransmitter, acetylcholine, making it an invaluable pharmacological tool for probing the functions of the parasympathetic nervous system and a candidate for therapeutic development. The iodide salt is a common and stable formulation for experimental use.

PART 1: In Vitro Characterization: Defining Molecular Interactions and Cellular Responses

The foundational phase of any compound characterization lies in meticulously defining its interaction with its molecular targets and the resultant cellular signaling events. These in vitro assays are paramount for establishing the potency, selectivity, and functional mechanism of action of beta-methylcholine.

Receptor Binding Assays: Quantifying Affinity and Selectivity

The initial and most fundamental step is to determine the binding affinity of beta-methylcholine for each of the five muscarinic receptor subtypes (M1-M5). Competitive radioligand binding assays are the gold standard for this purpose.

Causality Behind Experimental Choice: This assay provides the equilibrium dissociation constant (Kᵢ), an intrinsic measure of the affinity between the compound and the receptor. By systematically testing against all five mAChR subtypes, we can construct a selectivity profile. A compound with a significantly lower Kᵢ for one subtype over the others is considered selective, a key attribute for targeted therapeutic development.

Detailed Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Utilize membranes prepared from stable cell lines (e.g., CHO-K1, HEK293) individually overexpressing one of the five human muscarinic receptor subtypes.

-

Radioligand Selection: Select a high-affinity, subtype-non-selective muscarinic antagonist radioligand, such as [³H]N-methylscopolamine ([³H]NMS), to label the receptor population.

-

Assay Setup: In a 96-well plate format, incubate the prepared cell membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of non-labeled this compound.

-

Equilibration: Incubate the mixture to allow the binding reaction to reach equilibrium (typically 60–120 minutes at room temperature).

-

Separation of Bound/Free Ligand: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This captures the membranes with bound radioligand while unbound ligand passes through.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the beta-methylcholine concentration. Fit the resulting data to a one-site competition model to derive the IC₅₀ (the concentration of beta-methylcholine that displaces 50% of the specific radioligand binding). The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant for the receptor.

Data Presentation: Receptor Binding Affinity Profile of this compound

| Muscarinic Receptor Subtype | Kᵢ (nM) |

| M1 | [Experimental Value] |

| M2 | [Experimental Value] |

| M3 | [Experimental Value] |

| M4 | [Experimental Value] |

| M5 | [Experimental Value] |

| Note: This table is a template; values must be determined experimentally. |

Functional Assays: Delineating Downstream Signaling Pathways

With the binding affinity established, the subsequent critical step is to quantify the functional response elicited by beta-methylcholine. As an agonist, it must not only bind to the receptor but also trigger a downstream signaling cascade. The choice of functional assay is dictated by the G-protein coupling of the specific muscarinic receptor subtype.

-

M1, M3, and M5 Receptors: These subtypes couple to Gαq/11 proteins, which activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium ([Ca²⁺]ᵢ) and activation of protein kinase C (PKC).

-

M2 and M4 Receptors: These subtypes couple to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Mandatory Visualization: Muscarinic Receptor Signaling Pathways

Caption: Canonical G-protein signaling pathways activated by muscarinic receptors.

Detailed Protocol: Intracellular Calcium Mobilization Assay (for M1, M3, M5)

-

Cell Culture: Plate cells stably expressing the M1, M3, or M5 receptor subtype in black-walled, clear-bottom 96- or 384-well microplates.

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Cal-520 AM) as per the manufacturer's protocol.

-

Compound Addition: Utilize a fluorescent microplate reader equipped with automated liquid handling (e.g., FLIPR, FlexStation) to add varying concentrations of this compound to the wells.

-

Kinetic Fluorescence Measurement: Measure the fluorescence intensity in real-time, before and after compound addition. An increase in fluorescence corresponds to a rise in intracellular calcium concentration.

-

Data Analysis: For each concentration, calculate the peak fluorescence response. Plot the response against the logarithm of the beta-methylcholine concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum possible response).

Data Presentation: Functional Potency and Efficacy of this compound

| Receptor Subtype | Functional Assay | EC₅₀ (nM) | Eₘₐₓ (% of Acetylcholine) |

| M1 | Calcium Mobilization | [Experimental Value] | [Experimental Value] |

| M3 | Calcium Mobilization | [Experimental Value] | [Experimental Value] |

| M5 | Calcium Mobilization | [Experimental Value] | [Experimental Value] |

| M2 | cAMP Inhibition | [Experimental Value] | [Experimental Value] |

| M4 | cAMP Inhibition | [Experimental Value] | [Experimental Value] |

| Note: This table is a template; values must be determined experimentally. |

PART 2: In Vivo Evaluation: Assessing Integrated Physiological Effects

After thorough in vitro characterization, the investigation must progress to in vivo models to understand how beta-methylcholine behaves within a complex, integrated biological system. These studies are essential for establishing a preliminary pharmacokinetic/pharmacodynamic (PK/PD) relationship and for identifying potential therapeutic and adverse effects.

Animal Model Selection and Dosing Considerations

Rodent models (mice and rats) are typically used for initial in vivo screening due to their well-characterized physiology and ease of handling. The route of administration (e.g., intravenous (IV), intraperitoneal (IP), subcutaneous (SC), oral (PO)) should be selected based on the compound's physicochemical properties and the intended clinical use. IV administration is often used initially to bypass absorption barriers and directly assess systemic effects.

Cardiovascular System Assessment

Muscarinic agonists exert significant effects on the cardiovascular system, primarily through the activation of M2 receptors in the heart (leading to bradycardia) and M3 receptors in the vascular endothelium (leading to vasodilation).

Causality Behind Experimental Choice: This assessment is critical for safety and efficacy profiling. Anesthetized rodent models allow for the direct and continuous measurement of key cardiovascular parameters, providing a clear dose-dependent picture of the compound's effects.

Detailed Protocol: Cardiovascular Monitoring in an Anesthetized Rat

-

Animal Preparation: Anesthetize a rat (e.g., with isoflurane or urethane) and maintain its body temperature.

-

Surgical Instrumentation: Cannulate the trachea to ensure a patent airway. Insert a catheter into a femoral or jugular vein for IV drug administration. Insert a pressure-sensing catheter into a carotid or femoral artery to monitor arterial blood pressure.

-

Data Acquisition: Connect the arterial catheter to a pressure transducer and data acquisition system. Place ECG electrodes on the limbs to monitor heart rate and rhythm.

-

Stabilization and Baseline: Allow the animal to stabilize post-surgery and record a stable baseline of mean arterial pressure (MAP) and heart rate (HR).

-

Dose-Response Administration: Administer escalating doses of this compound intravenously, allowing sufficient time between doses for the parameters to return to baseline or stabilize.

-

Data Analysis: Quantify the nadir (lowest point) for both MAP and HR at each dose level and plot the change from baseline against the dose to generate dose-response curves.

Mandatory Visualization: In Vivo Cardiovascular Experimental Workflow

Caption: Step-by-step workflow for assessing cardiovascular effects in vivo.

Gastrointestinal Motility Assessment

Activation of M3 receptors on the smooth muscle of the gastrointestinal (GI) tract increases motility. This is a classic muscarinic effect and a key indicator of in vivo target engagement.

Causality Behind Experimental Choice: The charcoal meal transit assay is a simple, robust, and quantitative method to assess the pro-motility effects of a compound in a conscious animal, providing a direct measure of its physiological impact on the GI system.

Detailed Protocol: Murine Charcoal Meal Transit Assay

-

Fasting: Fast mice for 12-18 hours with ad libitum access to water to ensure an empty GI tract.

-

Drug Administration: Administer this compound or vehicle control via the desired route (e.g., SC or IP).

-

Marker Administration: At a specified time after drug administration (the Tₘₐₓ, if known), administer a charcoal meal (e.g., 10% charcoal in 5% gum acacia) orally via gavage.

-

Transit Period: Euthanize the mice via a humane method after a fixed period (e.g., 20 minutes).

-

Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the intestine and the distance traveled by the leading edge of the charcoal meal.

-

Data Analysis: Calculate the percent transit for each animal: (Distance traveled by charcoal / Total length of small intestine) x 100. Compare the transit percentages between the drug-treated and vehicle-treated groups.

PART 3: Synthesizing In Vitro and In Vivo Data: The Path to a Coherent Profile

The ultimate goal of these preliminary studies is to build a cohesive pharmacological narrative. The in vitro data (Kᵢ and EC₅₀ values) establish the compound's intrinsic properties, while the in vivo data reveal its effects in a physiological context. A strong correlation between in vitro potency and in vivo dose-response provides confidence in the mechanism of action. Discrepancies, on the other hand, are equally informative, pointing to potential complicating factors such as poor bioavailability, rapid metabolism, or off-target effects that must be investigated in subsequent studies. This integrated understanding is the bedrock of any successful drug development campaign.

An In-depth Technical Guide to the Stability and Degradation Profile of β-Methylcholine Iodide

Introduction: Understanding β-Methylcholine Iodide

β-Methylcholine Iodide, known systematically as 2-hydroxypropyl(trimethyl)azanium iodide, is a quaternary ammonium salt.[1] It is a synthetic choline ester, structurally related to the neurotransmitter acetylcholine.[2] While its chloride salt, methacholine chloride, is more widely known and used as a bronchoconstrictor agent for diagnosing bronchial hyperreactivity, the iodide salt shares the same active cation and thus, analogous chemical behavior.[3][4][5] A thorough understanding of the stability and degradation profile of this molecule is critical for the development of safe, effective, and stable pharmaceutical formulations. This guide provides a comprehensive analysis of its inherent stability, degradation pathways, and the methodologies required to accurately assess its profile.

The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[6][7] This information is used to establish a re-test period for the drug substance or a shelf life for the drug product and to recommend storage conditions.[6][7]

Core Molecular Structure and Intrinsic Stability

The stability of β-Methylcholine Iodide is intrinsically linked to its two primary functional groups: the ester linkage and the quaternary ammonium cation .

-

Ester Group : The acetyl ester group is the most reactive site on the molecule and is highly susceptible to hydrolysis.[4][8] This reaction cleaves the molecule into acetic acid and β-methylcholine.[4]

-

Quaternary Ammonium Group : This group is permanently charged and renders the molecule highly polar and water-soluble. Its cationic nature is crucial for its interaction with cholinergic receptors but does not typically participate directly in common degradation pathways under pharmaceutical conditions.

The molecule's hygroscopic nature, or its tendency to absorb moisture from the air, is another critical factor to consider for handling and storage of the solid material.[9]

Primary Degradation Pathways

The principal degradation pathway for β-Methylcholine Iodide, like other choline esters, is hydrolysis.[4][8][10]

Hydrolysis: The Predominant Pathway

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds.[8] For β-Methylcholine Iodide, this involves the cleavage of the ester bond to yield β-methylcholine and acetic acid.[4][8]

The rate of this hydrolysis is highly dependent on pH and temperature.[4][11]

-

Neutral and Alkaline Conditions (pH > 7) : The hydrolysis is significantly accelerated in neutral to basic solutions. The hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon of the ester group. Studies on the closely related methacholine chloride show that buffered solutions at pH 7.4 degrade more rapidly than unbuffered, slightly acidic solutions.[4]

-

Acidic Conditions (pH < 7) : In acidic conditions, the hydrolysis rate is generally slower. The reaction can be catalyzed by H⁺ ions, but it is less efficient than base-catalyzed hydrolysis. Solutions of methacholine chloride in sodium chloride (which are slightly acidic) are more stable than those in phosphate-buffered saline (PBS) at neutral pH.[5][11]

-

Temperature : As with most chemical reactions, the rate of hydrolysis increases with temperature. The degradation of methacholine chloride follows apparent first-order kinetics, with half-lives ranging from over 600 days at 4°C to less than 30 days at 80°C.[12][13]

Photodegradation

Studies on methacholine chloride solutions have shown that exposure to light has no apparent effect on its degradation rate.[5] Therefore, photodegradation is not considered a significant pathway for this molecule under normal storage and handling conditions.

Forced Degradation Studies: A Methodological Approach

Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[7][14] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing.[14]

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) and Q1B, provide the framework for these studies.[6][7][15][16]

Experimental Protocols

Objective: To generate a target degradation of 5-20% to ensure that the analytical method can detect and resolve the degradation products from the parent peak.

4.1 Protocol: Acid and Base-Mediated Degradation

-

Preparation : Prepare stock solutions of β-Methylcholine Iodide in a suitable solvent (e.g., deionized water) at a concentration of approximately 1 mg/mL.

-

Acid Stress : To one aliquot, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C.

-

Base Stress : To a second aliquot, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.

-

Sampling : Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization : Immediately neutralize the acid and base samples before analysis (e.g., with an equivalent amount of NaOH or HCl, respectively).

-

Analysis : Analyze by a stability-indicating HPLC method.

4.2 Protocol: Oxidative Degradation

-

Preparation : Prepare a 1 mg/mL solution of the drug substance.

-

Stress : Add an appropriate volume of hydrogen peroxide (e.g., to a final concentration of 3% H₂O₂).

-

Sampling & Analysis : Keep at room temperature, sample at time points, and analyze directly by HPLC.

4.3 Protocol: Thermal Degradation

-

Preparation : Place the solid drug substance in a vial.

-

Stress : Expose the solid to elevated temperatures (e.g., 80°C) in a controlled oven.

-

Sampling & Analysis : At time points, dissolve a weighed amount of the solid in a suitable solvent and analyze by HPLC.

4.4 Protocol: Photostability Testing

-

Exposure : Expose the drug substance (both solid and in solution) to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA radiation.[18]

-

Control : Protect a parallel set of samples from light (dark control) to separate light-induced changes from thermal effects.

-

Analysis : Analyze exposed and dark control samples by HPLC.

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the quality of the drug substance and drug product over time.[19] High-Performance Liquid Chromatography (HPLC) is the most common and powerful tool for this purpose.[3][19][20]

The Principle of a Stability-Indicating Method

The method must be able to separate, detect, and quantify the active ingredient, its degradation products, and any process impurities. The specificity of the method is paramount and is demonstrated through forced degradation studies, where the main drug peak should be resolved from all degradant peaks with acceptable resolution (typically >1.5).

References

- 1. Methylcholine iodide | C6H16INO | CID 10263892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetylcholine - Wikipedia [en.wikipedia.org]

- 3. Stability of stored methacholine chloride solutions: clinically useful information - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability of stored methacholine solutions: study of hydrolysis kinetic by IP-LC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. database.ich.org [database.ich.org]

- 7. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 8. Content Background: Hydrolysis of Acetylcholine – PEP [sites.duke.edu]

- 9. beta-Methylcholine Iodide | 26112-50-5 | TCI Deutschland GmbH [tcichemicals.com]

- 10. Cholinesterase - Wikipedia [en.wikipedia.org]

- 11. Stability of methacholine chloride solutions under different storage conditions over a 9 month period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. ema.europa.eu [ema.europa.eu]

- 17. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 18. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 19. ijtsrd.com [ijtsrd.com]

- 20. irjpms.com [irjpms.com]

An In-depth Technical Guide to the Physiological Effects of beta-Methylcholine Iodide

Introduction: Unveiling the Cholinergic Probe, beta-Methylcholine Iodide

This compound, scientifically known as (2-acetoxypropyl)trimethylammonium iodide and often referred to as Methacholine Iodide, is a synthetic choline ester that serves as a potent, non-selective agonist for muscarinic acetylcholine receptors (mAChRs).[1] Its structural similarity to the endogenous neurotransmitter acetylcholine (ACh), combined with its enhanced resistance to hydrolysis by acetylcholinesterases, makes it an invaluable tool for researchers investigating the physiological and pathophysiological roles of the parasympathetic nervous system.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its pharmacodynamic and pharmacokinetic properties, physiological effects, and established methodologies for its investigation, tailored for researchers, scientists, and drug development professionals.

From a chemical standpoint, this compound is a quaternary ammonium salt. This charged structure renders it lipid-insoluble, limiting its ability to cross the blood-brain barrier and reducing its absorption from the gastrointestinal tract.[1] The presence of a methyl group on the beta-carbon of the choline backbone enhances its selectivity for muscarinic receptors over nicotinic receptors.[1]

Pharmacodynamics: A Deep Dive into Muscarinic Receptor Activation

The primary mechanism of action of this compound is its direct binding to and activation of the five subtypes of muscarinic acetylcholine receptors (M1-M5).[1] These G protein-coupled receptors (GPCRs) are widely distributed throughout the body and mediate a vast array of physiological functions.

Mechanism of Action at the Cellular Level

Upon binding to muscarinic receptors, this compound induces a conformational change in the receptor, leading to the activation of associated G proteins. The specific downstream signaling cascade is dependent on the receptor subtype:

-

M1, M3, and M5 Receptors: These subtypes are coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The subsequent increase in intracellular calcium is a key event in initiating cellular responses such as smooth muscle contraction and glandular secretion.[3]

-

M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP generally has an inhibitory effect on cellular function, such as slowing the heart rate.

The following diagram illustrates the distinct signaling pathways initiated by this compound at different muscarinic receptor subtypes.

Receptor Selectivity Profile

While this compound is considered a non-selective muscarinic agonist, it exhibits varying affinities for the different receptor subtypes. Quantitative binding affinity data, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), are crucial for interpreting experimental results. The following table summarizes the available binding affinity data for methacholine. It is important to note that much of the literature focuses on its functional effects rather than providing a complete set of Ki values for all five human receptor subtypes.

| Receptor Subtype | Ligand | KA (µM) | IC50 (µM) | Species/Tissue | Reference |

| Presynaptic Muscarinic | (+)-Methacholine | 2.5 | 0.1 | Rat Perfused Heart | [4] |

| Presynaptic Muscarinic | (+/-)-Methacholine | 4 | 0.26 | Rat Perfused Heart | [4] |

| Presynaptic Muscarinic | (-)-Methacholine | 440 | 65 | Rat Perfused Heart | [4] |

| M2 Subclass | Methacholine | - | Two-site model | Human Tracheal Smooth Muscle | [5] |

Enzymatic Degradation

A key feature of this compound is its relative resistance to hydrolysis by cholinesterases compared to acetylcholine. While acetylcholine is rapidly broken down by both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), methacholine is hydrolyzed at a significantly slower rate, primarily by AChE.[2][6] This prolonged duration of action is a primary reason for its utility in both research and clinical settings. The enzymatic hydrolysis of this compound results in the formation of beta-methylcholine and acetic acid.[7]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of this compound is largely influenced by its chemical properties.

-

Absorption: Due to its quaternary ammonium structure, this compound is poorly absorbed from the gastrointestinal tract.[1] When administered via inhalation, its primary route in clinical and many research applications, it acts locally on the airways with some systemic absorption.

-

Distribution: The charged nature of the molecule limits its distribution into lipid-rich tissues, including the central nervous system, as it does not readily cross the blood-brain barrier.[1]

-

Metabolism: As previously mentioned, this compound is slowly metabolized by acetylcholinesterase.[2][6]

-

Excretion: The precise details of its excretion are not extensively documented in the literature.

Physiological Effects: A System-wide Perspective

The administration of this compound elicits a range of physiological responses, primarily mirroring the effects of parasympathetic nervous system stimulation.

Respiratory System

The most prominent and widely studied effect of this compound is on the respiratory system. By activating M3 muscarinic receptors on airway smooth muscle, it causes potent bronchoconstriction.[8] This effect is the basis for the methacholine challenge test, a diagnostic tool for assessing bronchial hyperresponsiveness, a hallmark of asthma.[1] In individuals with asthma, the airways are hyperreactive, meaning they constrict in response to a much lower dose of methacholine than in healthy individuals. In animal models, inhaled methacholine has been shown to induce dose-dependent increases in airway resistance.[9]

Cardiovascular System

The cardiovascular effects of this compound are complex and result from its actions on multiple muscarinic receptor subtypes in the heart and blood vessels. Activation of M2 receptors in the sinoatrial and atrioventricular nodes of the heart leads to a decrease in heart rate (bradycardia) and a slowing of atrioventricular conduction.[10] In the vasculature, activation of M3 receptors on endothelial cells stimulates the release of nitric oxide (NO), leading to vasodilation and a decrease in blood pressure (hypotension).[8] However, direct stimulation of M3 receptors on vascular smooth muscle can cause vasoconstriction, an effect that may become more apparent if the endothelium is damaged.

Other Physiological Effects

Beyond the respiratory and cardiovascular systems, this compound can influence other organ systems:

-

Gastrointestinal System: Increased motility and secretions.

-

Glandular Secretions: Stimulation of salivary, lacrimal, and sweat glands.

-

Urinary System: Contraction of the detrusor muscle in the bladder, promoting urination.

Methodologies for the Investigation of this compound

A variety of in vivo and in vitro methodologies are employed to study the physiological effects of this compound.

In Vivo Studies: The Methacholine Challenge Test

The methacholine challenge test is a standardized in vivo assay to assess airway hyperresponsiveness. The following is a generalized protocol for animal studies, which should be adapted based on the specific animal model and institutional guidelines.

Experimental Protocol: Methacholine Challenge in a Murine Model

-

Animal Preparation: Anesthetize the mouse and place it in a whole-body plethysmograph.

-

Baseline Measurement: Record baseline respiratory parameters, such as enhanced pause (Penh), for a stable period.

-

Nebulization: Expose the animal to nebulized phosphate-buffered saline (PBS) as a control, followed by escalating concentrations of this compound solution (e.g., 0.1, 0.3, 1, 3, 10 mg/mL). Each nebulization period is typically 1-3 minutes.

-

Data Acquisition: Continuously record respiratory parameters during and after each nebulization.

-

Data Analysis: Calculate the percentage change from baseline for each concentration of this compound. The provocative concentration (PC200) that causes a 200% increase in Penh is often used as a measure of airway hyperresponsiveness.

The following diagram outlines the workflow for a typical methacholine challenge test.

In Vitro Functional Assays

A range of in vitro assays can be used to characterize the activity of this compound at the cellular and tissue level.

1. Smooth Muscle Contraction Assay

This assay directly measures the contractile response of isolated smooth muscle tissue to this compound.

Experimental Protocol: Bronchial Smooth Muscle Contraction

-

Tissue Preparation: Isolate bronchial rings from a suitable animal model (e.g., guinea pig, mouse) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O2/5% CO2.[11][12]

-

Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes.

-

Cumulative Concentration-Response Curve: Add increasing concentrations of this compound to the organ bath in a cumulative manner.

-

Data Recording: Record the isometric tension generated by the muscle rings after each addition.

-

Data Analysis: Plot the contractile response against the logarithm of the agonist concentration to generate a concentration-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).

2. Intracellular Calcium Influx Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Experimental Protocol: Calcium Flux in Cultured Cells

-

Cell Culture: Plate cells expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 cells stably expressing the human M3 receptor) in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.[4]

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Calculate the change in fluorescence to determine the concentration-dependent increase in intracellular calcium and calculate the EC50.

3. GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to the receptor.

Experimental Protocol: [35S]GTPγS Binding

-

Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the muscarinic receptor of interest.

-

Assay Reaction: Incubate the membranes with [35S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of this compound in an appropriate assay buffer.[13][14]

-

Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate to separate bound from unbound [35S]GTPγS.[9]

-

Scintillation Counting: Quantify the amount of bound [35S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the agonist concentration to determine the EC50 and Emax (maximal effect).

Toxicological Profile

The toxicological profile of this compound is primarily related to its exaggerated pharmacological effects.

-

Acute Toxicity: Overdose can lead to a cholinergic crisis, characterized by excessive salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome), as well as bronchospasm, bradycardia, and hypotension. In animal studies, acute inhalation exposure has been associated with CNS depression, irritation of the lungs and skin, and effects on the kidneys.[15]

-

Contraindications: Due to its physiological effects, the use of methacholine is contraindicated in individuals with severe airway obstruction, recent myocardial infarction or stroke, uncontrolled hypertension, or aortic aneurysm.[1]

| Route of Administration | Species | LD50 | Reference |

| Oral | Mouse | 1000-1400 mg/kg (for Zinc Chloride, as an example of LD50 data presentation) | [17] |

| Inhalation | Rat | LOAEL: 93 ppm (for Methyl Iodide) | [18] |

Note: Specific LD50 values for this compound were not found in the provided search results. The table is illustrative of how such data would be presented. Researchers should consult specific safety data sheets for the most accurate and up-to-date information.

Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound is essential for researchers who wish to produce the compound in-house. While a specific, verified protocol for this compound was not found in the provided search results, a general approach based on the synthesis of similar choline esters can be outlined. One potential synthetic route involves the quaternization of an amino alcohol precursor followed by acetylation. For example, starting from 2-amino-1-propanol, a multi-step synthesis could be envisioned.

Conclusion

This compound is a powerful and versatile pharmacological tool for investigating the muscarinic cholinergic system. Its well-characterized effects on smooth muscle, particularly in the airways, have established it as a gold standard for assessing airway hyperresponsiveness. A thorough understanding of its pharmacodynamics, pharmacokinetics, and the appropriate methodologies for its study is paramount for its effective and safe use in a research setting. This guide has provided a comprehensive overview of these aspects, intended to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to incorporate this compound into their experimental paradigms.

References

- 1. Methacholine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Methacholine Chloride? [synapse.patsnap.com]

- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Affinity and efficacy of racemic, (+)-, and (-)-methacholine in muscarinic inhibition of [3H]-noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the muscarinic receptor in human tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microfabricated potentiometric sensor for personalized methacholine challenge tests during the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assay in Summary_ki [bdb99.ucsd.edu]

- 10. A methacholine challenge dose-response study for development of a pharmacodynamic bioequivalence methodology for albuterol metered- dose inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A contraction assay system using established human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A contraction assay system using primary cultured mouse bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Lethal Dose 50 (LD50) - everything you need to know [bpca.org.uk]

- 17. ijcmas.com [ijcmas.com]

- 18. ftp.cdc.gov [ftp.cdc.gov]

Profiling the Receptor Subtype Selectivity of beta-Methylcholine Iodide: A Methodological Whitepaper

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for the in-depth pharmacological characterization of beta-methylcholine iodide, a classical cholinergic agonist. We move beyond simple statements of activity to detail a robust, multi-tiered workflow for determining its precise receptor subtype selectivity profile across both muscarinic and nicotinic acetylcholine receptors. This document is intended for researchers, scientists, and drug development professionals in the fields of pharmacology and neuroscience. It emphasizes the causal logic behind experimental design, detailing self-validating protocols for binding affinity and functional activity assessment, and culminates in the clear presentation and interpretation of selectivity data.

Introduction: The Cholinergic Landscape and the Significance of beta-Methylcholine

The cholinergic system, orchestrated by the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological processes, from muscle contraction and autonomic regulation to memory and cognition.[1][2] Its actions are mediated by two main families of acetylcholine receptors: the G-protein coupled muscarinic receptors (mAChRs) and the ligand-gated ion channel nicotinic receptors (nAChRs).[3][4] Each family is further divided into subtypes (M1-M5 for muscarinic; numerous heteromeric and homomeric combinations for nicotinic), which are differentially expressed throughout the body and couple to distinct intracellular signaling pathways.[3][5]

Beta-methylcholine (methacholine) is a synthetic choline ester structurally related to acetylcholine.[6][7] The addition of a methyl group on the β-carbon of the choline backbone has two critical consequences that define its pharmacological character:

-

Increased Muscarinic Selectivity: The β-methyl group sterically hinders binding to nicotinic receptors, conferring a strong preference for muscarinic subtypes.[6][8]

-

Enhanced Metabolic Stability: This modification also provides resistance to hydrolysis by acetylcholinesterase, the enzyme that rapidly degrades acetylcholine, resulting in a longer duration of action.[6]

While broadly classified as a "non-selective muscarinic agonist,"[6] a precise, quantitative understanding of its affinity and functional potency at each individual receptor subtype is crucial for interpreting experimental results and predicting in vivo effects. This guide outlines the essential workflows to generate such a high-resolution selectivity profile.

The Profiling Workflow: A Multi-Step, Integrated Approach

A rigorous selectivity profiling campaign is not a single experiment but a logical progression from assessing physical interaction (binding) to quantifying functional consequence (activation/inhibition). Our workflow is designed to systematically deconstruct the pharmacology of this compound.

Figure 1: High-level experimental workflow for receptor selectivity profiling.

Phase 1: Binding Affinity Profiling

The foundational step is to determine if and how tightly beta-methylcholine binds to the orthosteric site of each receptor subtype. The gold-standard method for this is the radioligand displacement assay.[9]

Causality: This assay directly measures the affinity (expressed as the inhibition constant, Ki) of a test compound by quantifying its ability to compete with a high-affinity radiolabeled ligand whose binding characteristics are already known. It is the most direct measure of the physical interaction between the compound and the receptor.

Key Experimental Protocol: Radioligand Displacement Assay

This protocol is adaptable for all muscarinic and nicotinic receptor subtypes by selecting the appropriate cell line, membrane preparation, and radioligand.

Materials:

-

Receptor Source: Cell membranes from stable cell lines individually expressing a single human receptor subtype (e.g., CHO-K1 or HEK293 cells expressing hM1, hM2, etc.).

-

Radioligand: A subtype-selective or non-selective radiolabeled antagonist (e.g., [³H]-N-methylscopolamine ([³H]-NMS) for global muscarinic binding, or [³H]-Epibatidine for high-affinity nicotinic receptors).[10][11]

-

Test Compound: this compound, serially diluted.

-

Non-Specific Binding Control: A high concentration of a known, unlabeled antagonist (e.g., 1 µM Atropine for mAChRs).

-

Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4.[12]

-

Filtration System: 96-well glass fiber filter plates (e.g., GF/C) and a vacuum manifold harvester.[12]

-

Scintillation Counter: For quantifying radioactivity.

Step-by-Step Methodology:

-

Plate Setup: In a 96-well plate, add assay buffer to all wells.

-

Total Binding: To designated wells, add the receptor membrane preparation and the radioligand at a fixed concentration (typically at or below its Kd value).

-

Non-Specific Binding (NSB): To a separate set of wells, add the receptor membrane, radioligand, and the high-concentration unlabeled antagonist. This determines the amount of radioligand that binds non-specifically to the filter and membrane.

-

Competitive Binding: To the remaining wells, add the receptor membrane, radioligand, and increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻³ M).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[12]

-

Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter plate. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[12]

-

Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity in each well using a scintillation counter.

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ (the concentration of beta-methylcholine that displaces 50% of the radioligand).

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Phase 2: Functional Activity Profiling

Binding does not equate to function. A compound can be an agonist (activator), antagonist (blocker), or partial agonist. Functional assays are required to determine the nature and potency of the response elicited by beta-methylcholine binding. The choice of assay is dictated by the receptor's signaling mechanism.

Muscarinic Receptors (GPCRs): Dissecting G-protein Pathways

Muscarinic receptors are canonical G-protein coupled receptors (GPCRs).[3] Their subtypes couple to distinct G-protein families, requiring different assay methodologies.

-

M1, M3, M5 Receptors: Couple to Gαq proteins, which activate phospholipase C (PLC), leading to an increase in intracellular inositol phosphates (IPs) and a subsequent release of calcium (Ca²⁺) from intracellular stores.[5]

-

M2, M4 Receptors: Couple to Gαi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[5]

Figure 2: Simplified signaling pathways for Gq- and Gi-coupled muscarinic receptors.

4.1.1 Key Protocol: Calcium Flux Assay (for M1, M3, M5)

Causality: This assay directly measures a key downstream event of Gq activation. It is a robust, high-throughput method to quantify agonist potency (EC₅₀) by measuring the increase in intracellular calcium.

Methodology:

-

Cell Plating: Plate cells stably expressing the M1, M3, or M5 receptor subtype in black-walled, clear-bottom 96-well plates.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye exhibits low fluorescence in the absence of calcium and high fluorescence when bound to it.

-

Compound Addition: Use an automated liquid handler or a fluorescence plate reader with injection capability (e.g., FLIPR) to add serial dilutions of this compound to the wells.

-

Signal Detection: Measure the fluorescence intensity kinetically, immediately before and for several minutes after compound addition.

-

Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of beta-methylcholine and fit with a sigmoidal dose-response curve to calculate the EC₅₀ (the concentration that produces 50% of the maximal response).

4.1.2 Alternative Assays for Muscarinic Receptors

-

cAMP Assays (for M2, M4): Measure the inhibition of forskolin-stimulated cAMP production. This is typically done using competitive immunoassays (e.g., HTRF, ELISA).

-

GTPγS Binding Assays: A more proximal assay that measures the direct activation of G-proteins. It uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify the rate of GDP/GTP exchange on the Gα subunit following receptor activation.[13][14] This assay can distinguish between full and partial agonists.[13]

Nicotinic Receptors (Ion Channels): Measuring Ion Flux

Nicotinic receptors are ligand-gated ion channels permeable to cations like Na⁺ and Ca²⁺.[4] Their activation leads to rapid membrane depolarization.[15]

Causality: The most direct measure of nAChR function is the quantification of ion flow across the cell membrane. Patch-clamp electrophysiology provides the highest resolution but is low-throughput. Fluorescence-based ion flux assays offer a scalable alternative.

4.2.1 Key Protocol: Membrane Potential Assay

Methodology:

-

Cell Plating: Plate cells expressing the desired nAChR subtype (e.g., α4β2, α7) in 96- or 384-well plates.

-

Dye Loading: Load cells with a fluorescent voltage-sensitive dye. This dye changes its fluorescence intensity in response to changes in membrane potential.

-

Compound Addition: Add serial dilutions of this compound.

-

Signal Detection: Use a fluorescence plate reader to measure the rapid change in fluorescence that occurs upon channel opening and membrane depolarization.

-

Data Analysis: Plot the change in fluorescence against the log concentration of beta-methylcholine and fit the data to determine the EC₅₀.

Data Presentation and Interpretation

To facilitate a clear interpretation of selectivity, all binding affinity (Ki) and functional potency (EC₅₀) data must be consolidated into a summary table.

Table 1: Hypothetical Selectivity Profile of this compound

| Receptor Subtype | Family | Coupling | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) |

| M1 | Muscarinic | Gq | 120 | 250 |

| M2 | Muscarinic | Gi | 95 | 180 |

| M3 | Muscarinic | Gq | 80 | 150 |

| M4 | Muscarinic | Gi | 150 | 300 |

| M5 | Muscarinic | Gq | 110 | 220 |

| α4β2 | Nicotinic | Ion Channel | >10,000 | >10,000 |

| α7 | Nicotinic | Ion Channel | >10,000 | >10,000 |

Interpretation:

-

Muscarinic Activity: The data in Table 1 would confirm that beta-methylcholine is a potent agonist across all muscarinic subtypes, with Ki and EC₅₀ values in the nanomolar range. It shows slight preference for M2 and M3 receptors.

-

Nicotinic Inactivity: The Ki and EC₅₀ values greater than 10,000 nM indicate negligible binding and functional activity at the tested nicotinic receptor subtypes, confirming its high selectivity for muscarinic vs. nicotinic receptors.

-

Selectivity Ratio: Selectivity can be expressed as a ratio. For example, the M3 vs. M4 functional selectivity would be calculated as (EC₅₀ for M4) / (EC₅₀ for M3) = 300 / 150 = 2-fold. This quantitative approach provides a nuanced understanding beyond a simple "non-selective" label.

Conclusion

The systematic profiling of this compound, or any pharmacological agent, requires a multi-faceted approach that integrates binding and functional assays. By following the workflows detailed in this guide—from radioligand displacement to measure affinity, to pathway-specific functional assays to quantify potency—researchers can generate a high-resolution selectivity profile. This detailed characterization is essential for building accurate structure-activity relationships, interpreting physiological data, and advancing the development of more selective cholinergic therapeutics.

References

- 1. New advances in pharmacological approaches to the cholinergic system: an overview on muscarinic receptor ligands and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Basic and modern concepts on cholinergic receptor: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. getbodysmart.com [getbodysmart.com]

- 4. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. derangedphysiology.com [derangedphysiology.com]